molecular formula C12H8N2O B3060695 5-nitroso-1H-indeno[1,2-b]pyridine CAS No. 65939-03-9

5-nitroso-1H-indeno[1,2-b]pyridine

Cat. No.: B3060695
CAS No.: 65939-03-9
M. Wt: 196.2 g/mol
InChI Key: GQZWIMIPMYKKCZ-UHFFFAOYSA-N
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Description

5-nitroso-1H-indeno[1,2-b]pyridine is a heterocyclic compound with the molecular formula C₁₂H₈N₂O It is characterized by a fused ring system consisting of an indene and a pyridine ring, with a nitroso group attached to the indene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitroso-1H-indeno[1,2-b]pyridine typically involves the reaction of 4-azafluorenone with hydroxylamine hydrochloride under acidic conditions. The reaction proceeds through the formation of an oxime intermediate, which subsequently undergoes cyclization to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles as laboratory-scale preparations, with optimizations for larger-scale reactions. This may include the use of continuous flow reactors and more efficient purification techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-nitroso-1H-indeno[1,2-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form a nitro group.

    Reduction: The nitroso group can be reduced to an amine group.

    Substitution: Electrophilic substitution reactions can occur at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride) and suitable solvents like dichloromethane.

Major Products Formed

    Oxidation: 5-nitro-1H-indeno[1,2-b]pyridine

    Reduction: 5-amino-1H-indeno[1,2-b]pyridine

    Substitution: Various substituted derivatives depending on the electrophile used

Scientific Research Applications

Mechanism of Action

The mechanism by which 5-nitroso-1H-indeno[1,2-b]pyridine exerts its effects is not fully understood. it is believed to interact with cellular proteins and enzymes, potentially inhibiting their function. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to alterations in protein structure and function. This interaction may disrupt key cellular pathways, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 5-nitro-1H-indeno[1,2-b]pyridine
  • 5-amino-1H-indeno[1,2-b]pyridine
  • 4-azafluorenone oxime

Uniqueness

5-nitroso-1H-indeno[1,2-b]pyridine is unique due to the presence of the nitroso group, which imparts distinct reactivity compared to its nitro and amino analogs. The nitroso group allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

5-nitroso-1H-indeno[1,2-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O/c15-14-12-9-5-2-1-4-8(9)11-10(12)6-3-7-13-11/h1-7,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQZWIMIPMYKKCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=CC=CN3)C(=C2C=C1)N=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40350031
Record name 5-nitroso-1H-indeno[1,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65939-03-9
Record name 5-nitroso-1H-indeno[1,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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